molecular formula C9H15NO B1275277 N-(furan-2-ylmethyl)-2-methylpropan-1-amine CAS No. 58924-66-6

N-(furan-2-ylmethyl)-2-methylpropan-1-amine

Cat. No.: B1275277
CAS No.: 58924-66-6
M. Wt: 153.22 g/mol
InChI Key: ZKSHFBNCIZSCPU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Properties

  • A novel method for synthesizing esters and amides containing furan rings, including N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate, was developed. This method uses microwave radiation and has optimized reaction conditions for better yields (Janczewski, Zieliński, & Kolesińska, 2021).
  • The synthesis of twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine was reported, with a focus on their antibacterial and antimycobacterial activities. These derivatives were found to be noncytotoxic against normal cell lines (Szulczyk et al., 2021).

Catalysis and Chemical Reactions

  • N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method offers broad applicability with various (hetero)aryl bromides and amines at low temperatures (Bhunia, Kumar, & Ma, 2017).

Applications in Material Science

  • Furfural is directly converted to levulinate esters, including furan-2-ylmethyl-levulinate, as potential biofuel feedstocks. This process uses Nb2O5-ZrO2 mixed oxide microspheres as bifunctional catalysts for process intensification (Chen et al., 2016).

Pharmaceutical and Biological Applications

  • Investigations into the antimicrobial activity of synthesized compounds like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were conducted. These compounds demonstrated notable antimicrobial properties (Arora et al., 2013).
  • The role of furfuryl-amine, specifically the furfuryl-pyrroles, in forming diverse organoleptic properties in various foods like coffee and chocolate, was explored. This study provided insights into the formation mechanisms of these compounds (Nikolov & Yaylayan, 2012).

Future Directions

The efficient synthesis of bio-based amines, including “N-(furan-2-ylmethyl)-2-methylpropan-1-amine”, is a promising area of research . Future research will likely focus on developing more efficient and stable heterogeneous catalysts for the synthesis of these compounds .

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)-2-methylpropan-1-amine, also known as (2-FURYLMETHYL)ISOBUTYLAMINE, is a compound that has been linked to the monoaminergic system . This system includes neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in cognition, mood, and behavior.

Mode of Action

The compound is believed to act as a Monoamine Oxidase Inhibitor (MAOI) . MAOIs work by inhibiting the activity of monoamine oxidase, an enzyme that breaks down monoamines. By inhibiting this enzyme, MAOIs increase the levels of monoamines in the brain, enhancing monoaminergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic pathway . By inhibiting monoamine oxidase, the compound increases the levels of monoamines in the brain. This can lead to enhanced neurotransmission and potentially neuroprotective effects .

Pharmacokinetics

The compound has been found to have moderate to good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This suggests that it is well-absorbed in the body, is distributed effectively, is metabolized efficiently, and is excreted appropriately, all of which contribute to its bioavailability .

Result of Action

The primary result of the compound’s action is the enhancement of monoaminergic transmission . This can lead to potential cognitive enhancement and neuroprotective properties, making it a potential therapeutic strategy in cognitive impairment in Alzheimer’s disease (AD) and other dementias .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the monoaminergic system. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)-2-methylpropan-1-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase (MAO) enzymes, particularly MAO B, forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to alterations in monoamine metabolism, which can affect cognitive functions . Additionally, this compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to increase cortical serotonin and noradrenaline levels, which can impact cell signaling pathways and gene expression . In the striatum, it affects dopamine metabolism, although its affinity for MAO B and MAO A is relatively low . These changes in neurotransmitter levels can influence cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MAO enzymes. By forming a flavin adduct with MAO B, it modifies the enzyme’s activity, leading to changes in monoamine levels . This interaction is crucial for its effects on cognitive functions and neurotransmitter metabolism. Additionally, the compound’s rapid metabolism in rat microsomes suggests that its effects may be transient and dependent on its metabolic stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized in rat microsomes, producing a hydroxylated derivative . This rapid metabolism may influence its stability and long-term effects on cellular function. In in vitro and in vivo studies, the compound’s impact on monoamine levels and cognitive functions may vary depending on its degradation rate and metabolic stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to increase cortical serotonin and noradrenaline levels, while higher doses may lead to toxic or adverse effects . The compound’s interaction with MAO enzymes and its rapid metabolism suggest that its dosage must be carefully controlled to avoid potential toxicity and achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to monoamine metabolism. It interacts with MAO enzymes, particularly MAO B, leading to changes in monoamine levels . The compound is rapidly metabolized in rat microsomes, producing a hydroxylated derivative . These metabolic interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s rapid metabolism and interaction with MAO enzymes suggest that it may be localized in regions with high monoamine activity . Its distribution within the brain and other tissues can impact its overall biochemical effects and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound’s interaction with MAO enzymes and its rapid metabolism suggest that it may be localized in regions with high monoamine activity . Targeting signals or post-translational modifications may direct it to specific compartments or organelles, influencing its overall biochemical effects and therapeutic potential.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSHFBNCIZSCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406017
Record name N-(furan-2-ylmethyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58924-66-6
Record name N-(furan-2-ylmethyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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